molecular formula C7H7N3O B1267369 1H-Benzotriazole-1-methanol CAS No. 28539-02-8

1H-Benzotriazole-1-methanol

Cat. No. B1267369
Key on ui cas rn: 28539-02-8
M. Wt: 149.15 g/mol
InChI Key: MXJIHEXYGRXHGP-UHFFFAOYSA-N
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Patent
US05298390

Procedure details

A mixture of benzotriazole (60 g, 0.5 mole), formalin (40 ml, 40% by volume), acetic acid (50 ml) and water (100 ml) (gave a white color precipitate after few minutes) was allowed to stand for over two hours at room temperature. The product which had precipitated was filtered off, and dried and recrystallized from 1200 ml of hot (80°-85° C.) not boiling water to give 68 g of (90% yield) the desired product; mp 148° C. (lit. 148°-151° C.).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.C=O.[C:12](O)(=[O:14])C>O>[OH:14][CH2:12][N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
Quantity
40 mL
Type
reactant
Smiles
C=O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave a white color precipitate after few minutes)
CUSTOM
Type
CUSTOM
Details
to stand for over two hours at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product which had precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from 1200 ml of hot (80°-85° C.) not

Outcomes

Product
Name
Type
product
Smiles
OCN1N=NC2=C1C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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